molecular formula C22H20N4 B11589590 4-(5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline

4-(5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline

Cat. No.: B11589590
M. Wt: 340.4 g/mol
InChI Key: BKPVLNCGGPPWNO-UHFFFAOYSA-N
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Description

N-[4-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)PHENYL]-N,N-DIMETHYLAMINE is a complex heterocyclic compound that features a benzimidazole and quinazoline fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)PHENYL]-N,N-DIMETHYLAMINE typically involves the construction of the benzimidazole and quinazoline fused ring system. One common method includes the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The quinazoline ring can be introduced through subsequent reactions involving nitration, reduction, and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)PHENYL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

N-[4-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)PHENYL]-N,N-DIMETHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)PHENYL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)PHENYL]-N,N-DIMETHYLAMINE is unique due to its specific combination of benzimidazole and quinazoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C22H20N4

Molecular Weight

340.4 g/mol

IUPAC Name

4-(5,6-dihydrobenzimidazolo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline

InChI

InChI=1S/C22H20N4/c1-25(2)16-13-11-15(12-14-16)21-23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)26(21)22/h3-14,21,23H,1-2H3

InChI Key

BKPVLNCGGPPWNO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C4=NC5=CC=CC=C5N24

Origin of Product

United States

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